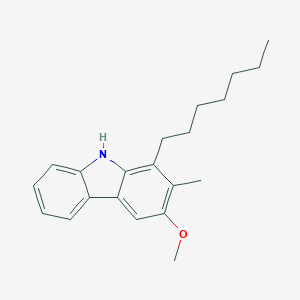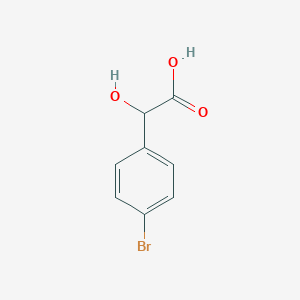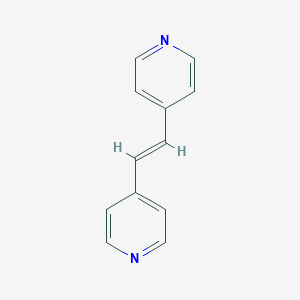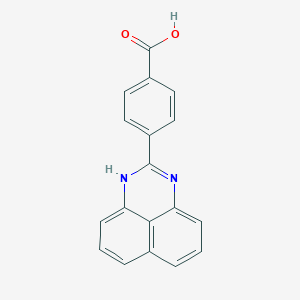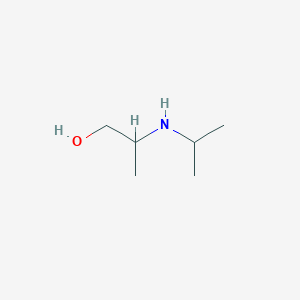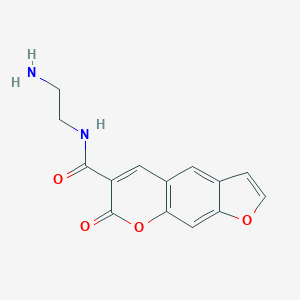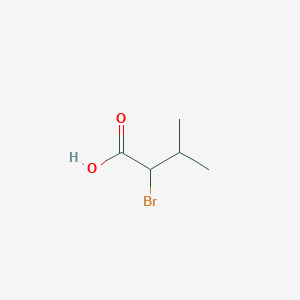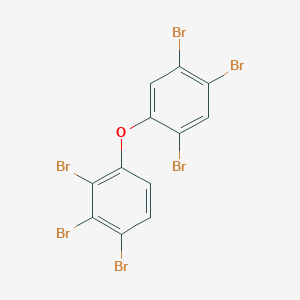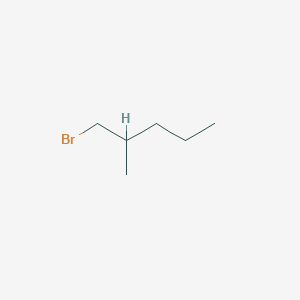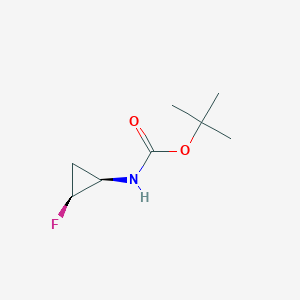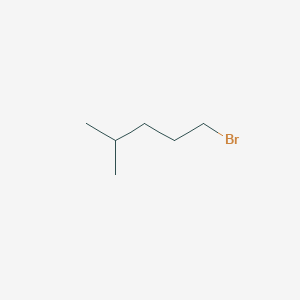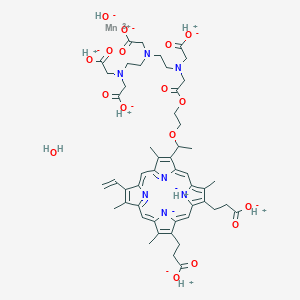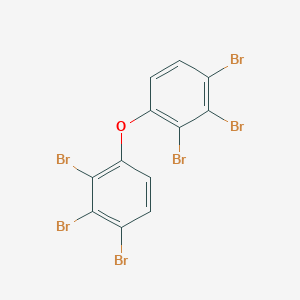
吡哆醛5'-磷酸一水合物
描述
Pyridoxal phosphate hydrate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It plays a crucial role in the metabolism of amino acids, neurotransmitters, and other biomolecules. This compound is essential for the proper functioning of enzymes involved in transamination, decarboxylation, and deamination reactions .
科学研究应用
Pyridoxal phosphate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various enzymatic reactions to study enzyme mechanisms and kinetics.
Biology: Essential for the metabolism of amino acids and neurotransmitters, making it crucial for studying metabolic pathways.
Medicine: Used in the treatment of vitamin B6 deficiency and related disorders. It is also involved in the synthesis of neurotransmitters, making it relevant for neurological research.
Industry: Employed in the production of pharmaceuticals and dietary supplements
作用机制
Target of Action
Pyridoxal 5’-phosphate monohydrate (PLP), also known as Pyridoxal phosphate hydrate, is the active form of vitamin B6 and serves as a coenzyme for a variety of enzymatic processes . The primary targets of PLP are enzymes that require it for their function, commonly termed PLP-dependent enzymes . These enzymes are involved in crucial cellular metabolic pathways in most living organisms .
Mode of Action
PLP functions by forming a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme . This internal aldimine breaks up after substrate (amino acid or amine) binding, and a new Schiff base structure is formed between the amino group of the substrate and the aldehyde group of PLP via a gem-diamine intermediate . This newly formed Schiff base is generally termed external aldimine .
Biochemical Pathways
PLP is involved in a wide range of biochemical reactions, including decarboxylation, deamination, transamination, and racemization . It plays a significant role in the metabolism of amino acids and neurotransmitters . For instance, it participates in the conversion of dopa into dopamine, glutamate into γ-aminobutyric acid (GABA), and histidine to histamine .
Pharmacokinetics
The pharmacokinetics of PLP involve its absorption in its non-phosphorylated form by organisms and its subsequent phosphorylation within cells via pyridoxal kinase (PLK) and pyridox-(am)-ine 5’-phosphate oxidase (PNPOx) . The flavin mononucleotide-dependent PNPOx enzyme converts pyridoxine 5’-phosphate and pyridoxamine 5’-phosphate into PLP .
Result of Action
The action of PLP results in various molecular and cellular effects. It is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . During the transamination of amino acids, PLP is transiently converted into pyridoxamine phosphate . Deficiency of PLP can lead to peripheral neuropathy and neonatal epileptic encephalopathy .
Action Environment
The action, efficacy, and stability of PLP can be influenced by various environmental factors. For instance, the activity of PNPOx, which is vital for the biosynthesis and salvage pathways of PLP, is maintained through highly regulated mechanisms, including structural alterations throughout the catalytic cycle and allosteric PLP binding . These mechanisms can be influenced by the cellular environment and can impact the substrate transformation at the active site .
生化分析
Biochemical Properties
Pyridoxal 5’-phosphate monohydrate functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . It interacts with enzymes, proteins, and other biomolecules, playing a vital role in the metabolism of amino acids, carbohydrates, and lipids . The enzymes requiring Pyridoxal 5’-phosphate monohydrate are commonly termed PLP-dependent enzymes, and they are widely involved in crucial cellular metabolic pathways .
Cellular Effects
Pyridoxal 5’-phosphate monohydrate has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It plays a role in neurotransmitter synthesis, contributing to normal nerve function . Moreover, it influences gene expression and facilitates DNA repair processes .
Molecular Mechanism
The molecular mechanism of Pyridoxal 5’-phosphate monohydrate involves its ability to covalently bind the substrate and then act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates . It forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .
Temporal Effects in Laboratory Settings
It is known that it plays an integral role in over one hundred natural chemical reactions that take place inside the body .
Dosage Effects in Animal Models
The effects of Pyridoxal 5’-phosphate monohydrate vary with different dosages in animal models
Metabolic Pathways
Pyridoxal 5’-phosphate monohydrate is involved in diverse metabolic pathways, including those of amino acid and neurotransmitter metabolisms . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it plays a significant role in the metabolism of amino acids, carbohydrates, and lipids .
Subcellular Localization
It is known that it plays a crucial role in numerous enzymatic processes, particularly in amino acid and neurotransmitter metabolisms .
准备方法
Synthetic Routes and Reaction Conditions: Pyridoxal phosphate hydrate can be synthesized through the phosphorylation of pyridoxal using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, pyridoxal phosphate hydrate is produced through a multi-step process that involves the fermentation of pyridoxine (vitamin B6) followed by chemical modification to introduce the phosphate group. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Pyridoxal phosphate hydrate undergoes various types of reactions, including:
Transamination: Involves the transfer of an amino group from an amino acid to a keto acid.
Decarboxylation: Removal of a carboxyl group from amino acids to form amines.
Deamination: Removal of an amino group from amino acids.
Common Reagents and Conditions:
Transamination: Requires aminotransferase enzymes and substrates such as amino acids and keto acids.
Decarboxylation: Catalyzed by decarboxylase enzymes under physiological conditions.
Deamination: Involves deaminase enzymes and occurs under physiological pH.
Major Products Formed:
Transamination: Produces new amino acids and keto acids.
Decarboxylation: Results in the formation of biogenic amines such as dopamine and serotonin.
Deamination: Produces ammonia and corresponding keto acids.
相似化合物的比较
Pyridoxine (Vitamin B6): The precursor to pyridoxal phosphate hydrate.
Pyridoxamine: Another form of vitamin B6 that can be converted to pyridoxal phosphate hydrate.
Pyridoxamine phosphate: An intermediate in the conversion of pyridoxamine to pyridoxal phosphate hydrate.
Uniqueness: Pyridoxal phosphate hydrate is unique due to its role as the active coenzyme form of vitamin B6. It is involved in a broader range of enzymatic reactions compared to its precursors, pyridoxine and pyridoxamine. Its ability to stabilize carbanionic intermediates makes it a versatile coenzyme in biochemical processes .
属性
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEQUQSGVRRXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046594 | |
| Record name | Pyridoxal 5'-phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development. | |
| Record name | MC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41468-25-1 | |
| Record name | Pyridoxal 5′-phosphate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41468-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041468251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal 5'-phosphate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V5IOJ8338 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyridoxal phosphate hydrate (PLP) acts as a coenzyme for numerous enzymes, primarily those involved in amino acid metabolism. It forms a Schiff base linkage with the ε-amino group of lysine residues present in the active site of these enzymes. [, ] This interaction is crucial for the catalytic activity of these enzymes. For example, in glutamic acid decarboxylase, PLP facilitates the decarboxylation of glutamate to produce gamma-aminobutyric acid (GABA). []
A: While the provided research papers don't delve deep into spectroscopic data, they offer key structural insights. PLP exists in a hemiacetal form in solution, reacting with water to form a gem-diol group. [] This gem-diol group further interacts with methanol to create a methyl hemiacetal in a methanol solution. []
A: PLP is a versatile coenzyme involved in diverse enzymatic reactions, including decarboxylation, transamination, racemization, and elimination reactions, all primarily focused on amino acid metabolism. [, ] Its versatility stems from the formation of a stable Schiff base intermediate with amino acids. This intermediate can undergo various transformations depending on the specific enzyme involved, highlighting PLP's role in facilitating a broad range of biochemical transformations.
ANone: The provided research papers do not provide information on computational chemistry or QSAR models related to PLP.
ANone: The provided research articles primarily focus on the applications and properties of PLP in its natural form and do not discuss the impact of structural modifications on its activity or SAR.
A: While specific formulation strategies are not discussed, the research highlights that PLP, when crystallized from an aqueous solution, exists as pyridoxal phosphate hydrate. [] This form readily interacts with methanol to form pyridoxal phosphate methyl hemiacetal when dissolved in 90% methanol. [] These observations suggest that PLP's form and stability are sensitive to the surrounding environment and solvent composition.
ANone: The provided research focuses primarily on the biochemical properties and applications of PLP and does not delve into safety regulations, risk assessment, or environmental impact.
A: One clinical trial, MEND-CABG, investigated the efficacy and safety of pyridoxal 5-phosphate monohydrate in high-risk patients undergoing coronary artery bypass graft surgery. [, , ] The results indicated that while MC-1 (a formulation containing pyridoxal 5-phosphate monohydrate) did not significantly reduce the primary composite outcome of death or MI, it showed potential in reducing ischemia-reperfusion injury. [, , ] Further research is needed to fully understand its therapeutic potential in this context.
ANone: The provided research papers do not offer insights into potential resistance mechanisms or cross-resistance related to PLP.
A: While not the primary focus, one study mentions that prolonged levodopa/carbidopa therapy can lead to Vitamin B6 deficiency, highlighting a potential interaction. [] This deficiency was effectively addressed with oral pyridoxal phosphate hydrate supplementation. []
ANone: The provided research primarily focuses on PLP's biochemical properties and does not discuss targeted drug delivery strategies.
A: One study found that serum and cerebrospinal fluid analysis showing decreased vitamin B6 vitamers and increased upstream metabolites of α-aminoadipic semialdehyde dehydrogenase strongly suggested pyridoxine-dependent epilepsy. [] This indicates the potential use of these metabolites as biomarkers for diagnosing PLP-related conditions.
A: One study used amino sodium ferrocyanide (TPF) spectrophotometry at a wavelength of 500nm to determine UDMH content after reaction with PLP. [] This suggests the utility of spectrophotometric methods for studying PLP-mediated reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



